

# A Comparative Guide to the Immunogenicity of Invasin-Based Vaccines

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The quest for effective vaccines against invasive bacterial pathogens has led to the exploration of various virulence factors as potential antigens. Among these, **invasins**—bacterial surface proteins that mediate host cell entry—have emerged as promising candidates for vaccine development. Their crucial role in the initial stages of infection makes them an attractive target for neutralizing antibodies and cell-mediated immunity. This guide provides a comparative analysis of the immunogenicity of different **invasin**-based vaccines, with a focus on those derived from Shigella and Yersinia species, supported by experimental data.

# Comparative Immunogenicity of Invasin-Based Vaccines

The immunogenicity of **invasin**-based vaccines has been evaluated using various platforms, including protein subunits, conjugate vaccines, and mRNA vaccines. Below is a summary of the quantitative data from preclinical studies.

### **Humoral Immune Response and Protective Efficacy**

The ability of a vaccine to elicit a robust antibody response is a key indicator of its potential efficacy. The following table summarizes the humoral immunogenicity and protective outcomes of different **invasin**-based vaccines in murine models.



| Vaccine<br>Platform   | Antigen(s)                                          | Adjuvant/Form<br>ulation       | Key Humoral<br>Response &<br>Efficacy Data                                                                                          | Reference |
|-----------------------|-----------------------------------------------------|--------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Shigella Subunit      | Invaplex (IpaB,<br>IpaC, LPS)                       | None (native<br>complex)       | High-molecular mass complex provided significant protection in a mouse lung model.                                                  | [1]       |
| Shigella<br>Conjugate | S. flexneri 2a O-<br>polysaccharide<br>(OPS) - IpaB | None                           | 78% protection against homologous (S. flexneri 2a) challenge and 56% protection against heterologous (S. sonnei) challenge in mice. |           |
| Shigella mRNA         | lpaB                                                | Lipid<br>Nanoparticle<br>(LNP) | Induced neutralizing antibodies that inhibited S. flexneri invasion of Caco-2 cells by approximately 17%.                           | [2]       |
| Shigella mRNA         | IpaC                                                | Lipid<br>Nanoparticle<br>(LNP) | Induced neutralizing antibodies that inhibited S. flexneri invasion of Caco-2 cells                                                 | [2]       |



|                  |               |                                                      | by approximately 21%.                                                                                  |     |
|------------------|---------------|------------------------------------------------------|--------------------------------------------------------------------------------------------------------|-----|
| Shigella Subunit | lpaB and lpaD | Double-mutant E. coli heat-labile enterotoxin (dmLT) | Intradermal immunization induced 70% protection against S. flexneri and 50% against S. sonnei in mice. | [3] |

## **Cellular Immune Response**

Cell-mediated immunity, particularly the activation of T-cells, is crucial for clearing intracellular pathogens. The following table presents data on the T-cell responses induced by **invasin**-based vaccines.



| Vaccine<br>Platform | Antigen(s)                                                            | Adjuvant/Form<br>ulation                                      | Key Cellular<br>Response<br>Data                                                                                                                                                           | Reference |
|---------------------|-----------------------------------------------------------------------|---------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Yersinia Subunit    | Y. enterocolitica<br>Invasin-<br>Ovalbumin<br>(OVA) fusion<br>protein | Microparticle<br>coating                                      | Administration of OVA-Inv-coated microparticles induced a significantly higher frequency of OVA-specific CD8+ T-cells (30%) compared to OVA-coated microparticles (17%) in mice.           | [4]       |
| Yersinia Subunit    | Y. enterocolitica<br>Invasin-<br>Ovalbumin<br>(OVA) fusion<br>protein | Microparticle<br>coating                                      | Spleen cells from mice immunized with OVA-Inv microparticles produced significantly more IFN-y (9 ng/ml) upon restimulation compared to those immunized with OVA microparticles (3 ng/ml). | [5]       |
| Shigella Subunit    | IpaB and IpaD                                                         | Double-mutant<br>E. coli heat-labile<br>enterotoxin<br>(dmLT) | Vaccine-induced<br>T-cells produced<br>IFN-y, IL-2, TNF-<br>α, IL-17, IL-4, IL-<br>5, and IL-10.                                                                                           | [3]       |



### **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the cited studies.

## Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

Objective: To quantify antigen-specific antibody levels in serum.

- Coating: 96-well microplates are coated with the purified recombinant invasin protein (e.g., lpaB, lpaC, or Yersinia invasin) at a concentration of 1-5 μg/mL in a coating buffer (e.g., PBS) and incubated overnight at 4°C.
- Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
- Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
- Washing: Plates are washed as described in step 2.
- Sample Incubation: Serum samples are serially diluted in a dilution buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20) and added to the wells. Plates are incubated for 1-2 hours at room temperature.
- Washing: Plates are washed as described in step 2.
- Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.
- Washing: Plates are washed as described in step 2.
- Detection: A substrate solution (e.g., TMB) is added to the wells, and the reaction is allowed to develop in the dark.
- Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>).



Reading: The optical density is measured at a specific wavelength (e.g., 450 nm) using a
microplate reader. Antibody titers are determined as the reciprocal of the highest dilution
giving a reading above a predetermined cut-off value.

#### Serum Bactericidal Assay (SBA) for Shigella

Objective: To measure the functional ability of vaccine-induced antibodies to kill Shigella in the presence of complement.[6][7][8][9]

- Bacterial Preparation: Shigella strains are grown to mid-log phase, washed, and resuspended in an appropriate buffer.
- Serum Heat Inactivation: Test sera are heat-inactivated at 56°C for 30 minutes to inactivate endogenous complement.
- Assay Setup: Serial dilutions of the heat-inactivated test sera are prepared in a 96-well plate.
- Opsonization: A standardized suspension of the target Shigella strain is added to each well containing the diluted sera and incubated to allow for antibody binding (opsonization).
- Complement Addition: An exogenous source of complement (e.g., baby rabbit complement)
  is added to each well.
- Incubation: The plates are incubated with shaking to allow for complement-mediated killing.
- Plating and Colony Counting: Aliquots from each well are plated onto agar plates. After overnight incubation, the number of surviving colonies is counted.
- Data Analysis: The bactericidal titer is determined as the reciprocal of the serum dilution that results in a 50% reduction in bacterial viability compared to the control (no serum).

# In Vitro T-Cell Proliferation and Cytokine Production Assay

Objective: To assess the activation and cytokine secretion of antigen-specific T-cells.[10][11] [12][13][14]



- Isolation of Splenocytes: Spleens are harvested from immunized mice, and single-cell suspensions are prepared. Red blood cells are lysed using a lysis buffer.
- Cell Culture: Splenocytes are cultured in 96-well plates at a density of 2-5 x 10<sup>5</sup> cells per well in a complete culture medium.
- Antigen Stimulation: Cells are stimulated with the relevant recombinant invasin protein or a
  peptide library spanning the protein sequence at a concentration of 5-10 μg/mL. Control
  wells with media alone (unstimulated) and a positive control mitogen (e.g., Concanavalin A)
  are included.
- Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
- · Proliferation Measurement (CFSE Staining):
  - Prior to culture, splenocytes are labeled with Carboxyfluorescein succinimidyl ester (CFSE).
  - After the incubation period, cells are harvested and stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
  - The dilution of CFSE in proliferating cells is analyzed by flow cytometry.
- Cytokine Measurement (ELISA or Intracellular Cytokine Staining):
  - ELISA: Supernatants from the cell cultures are collected, and the concentration of cytokines (e.g., IFN-y, IL-4) is measured using a sandwich ELISA as described above.
  - Intracellular Cytokine Staining (ICS): A protein transport inhibitor (e.g., Brefeldin A) is added to the cultures for the last 4-6 hours of incubation. Cells are then harvested, surface-stained for T-cell markers, fixed, permeabilized, and stained with fluorescently labeled antibodies against intracellular cytokines. The percentage of cytokine-producing Tcells is determined by flow cytometry.

#### Mouse Immunization and Challenge Model for Shigella

Objective: To evaluate the protective efficacy of a vaccine candidate against a lethal Shigella challenge.[15][16][17][18]



- Immunization: Mice (e.g., BALB/c) are immunized via the desired route (e.g., intranasal, intramuscular, or oral) with the **invasin**-based vaccine. A typical immunization schedule involves a primary vaccination followed by one or two booster doses at 2-3 week intervals. Control groups receive a placebo (e.g., PBS or adjuvant alone).
- Bacterial Challenge: Two to four weeks after the final booster, mice are challenged with a
  lethal dose of a virulent Shigella strain. The challenge can be administered intraperitoneally
  or intranasally for a pulmonary infection model, or orally after pre-treatment to disrupt the gut
  microbiota for an intestinal infection model.
- Monitoring: Mice are monitored daily for a defined period (e.g., 7-14 days) for signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival.
- Data Analysis: Survival curves are generated, and the percentage of protection is calculated.
   Statistical significance between vaccinated and control groups is determined using appropriate statistical tests (e.g., log-rank test).

### **Visualizing the Mechanisms**

To better understand the underlying biological processes and experimental designs, the following diagrams have been generated.





Click to download full resolution via product page

Caption: Signaling pathway of **invasin**-based vaccine immunogenicity.





Click to download full resolution via product page

Caption: Workflow for assessing vaccine immunogenicity.

#### Conclusion

Invasin-based vaccines, leveraging key virulence factors from pathogens like Shigella and Yersinia, represent a promising strategy in the fight against bacterial infections. The data presented here highlight the ability of these vaccines to induce both humoral and cellular immunity, leading to significant protection in preclinical models. While direct comparative studies are lacking, the available evidence suggests that the choice of **invasin** antigen, vaccine platform, and the use of adjuvants can all significantly impact the resulting immune response. Further research, including head-to-head comparisons and clinical trials, is necessary to fully elucidate the potential of these vaccine candidates. The detailed experimental protocols provided in this guide should aid researchers in the continued development and evaluation of novel **invasin**-based vaccines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Validation & Comparative





- 1. The Yersinia enterocolitica invasin protein promotes major histocompatibility complex class I- and class II-restricted T-cell responses PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutralizing antibodies induced by IpaB and IpaC mRNA vaccines inhibit Shigella flexneri invasion PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intradermal delivery of Shigella IpaB and IpaD type III secretion proteins: Kinetics of cell recruitment and antigen uptake, mucosal and systemic immunity, and protection across serotypes PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Yersinia enterocolitica Invasin Protein Promotes Major Histocompatibility Complex Class I- and Class II-Restricted T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. scispace.com [scispace.com]
- 8. Frontiers | Functional assays to evaluate antibody-mediated responses against Shigella: a review [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Measuring T-Cell Memory to Vaccination: From Mouse to Man PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical immunogenicity risk assessment of biotherapeutics using CD4 T cell assays -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Based Assays for Immunogenicity and Immunotoxicity | Lonza [bioscience.lonza.com]
- 14. researchgate.net [researchgate.net]
- 15. A newly developed oral infection mouse model of shigellosis for immunogenicity and protective efficacy studies of a candidate vaccine PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. jscimedcentral.com [jscimedcentral.com]
- To cite this document: BenchChem. [A Comparative Guide to the Immunogenicity of Invasin-Based Vaccines]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1167395#comparing-the-immunogenicity-of-different-invasin-based-vaccines]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com